Ethyl 2-ethoxybenzoylformate

説明

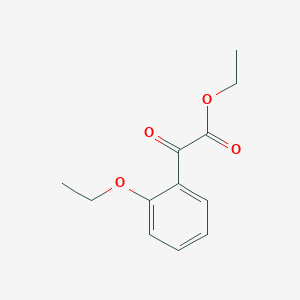

Ethyl 2-ethoxybenzoylformate is an ester derivative of benzoylformic acid, characterized by an ethoxy substituent at the 2-position of the benzene ring and an ethyl ester group.

特性

IUPAC Name |

ethyl 2-(2-ethoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-10-8-6-5-7-9(10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONSWJYCJYTGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxybenzoylformate can be synthesized through the esterification of 2-ethoxybenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene, followed by purification through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as modified platinum on alumina, can enhance the enantioselectivity of the product, making it suitable for pharmaceutical applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

Reduction: 2-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Organic Synthesis

Ethyl 2-ethoxybenzoylformate serves as a synthetic intermediate in the preparation of various organic compounds. Its ability to undergo reactions such as esterification, acylation, and condensation allows for the synthesis of complex molecules.

Synthetic Pathways

- Esterification : this compound can react with alcohols to form esters, which are important in the production of fragrances and flavorings.

- Acylation Reactions : It can be used to introduce benzoyl groups into other compounds, enhancing their biological activity or altering their physical properties.

- Condensation Reactions : The compound can participate in condensation reactions with amines or thiols to form more complex structures.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in drug development. Its structural features may contribute to biological activities such as antimicrobial and anticancer properties.

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Research has shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential for development as anticancer agents.

Case Studies

Several case studies have highlighted the practical applications of this compound in real-world scenarios:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated strong inhibitory effects against Gram-positive bacteria. |

| Study B | Anticancer Activity | Induced apoptosis in cultured cancer cell lines through caspase activation. |

| Study C | Synthesis of Derivatives | Developed new derivatives with enhanced biological activity through structural modifications. |

作用機序

The mechanism of action of ethyl 2-ethoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in enantioselective hydrogenation reactions, the compound interacts with modified platinum catalysts, leading to the formation of optically active products. The presence of the ethoxy group influences the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Ethyl 2-ethoxybenzoylformate and its analogs based on substituent groups, molecular properties, and available

Substituent Effects on Properties

- Ethoxy vs. The latter’s lower molecular weight (180.20 vs. ~250.24) correlates with its higher volatility and lower melting point .

- Ethoxy vs. Acetoxy : The acetoxy group in Ethyl 2-acetoxybenzoylformate adds a polar carbonyl moiety, which may enhance electrophilic reactivity but reduce thermal stability compared to ethoxy analogs.

Research Findings and Limitations

- Synthesis and Stability: Ethyl 2-methoxybenzoate has been extensively characterized via IR, MS, and NMR , but analogous studies for this compound are absent.

- Functional Group Reactivity : The ethoxy group’s electron-donating nature may stabilize the aromatic ring, contrasting with the electron-withdrawing acetoxy group in Ethyl 2-acetoxybenzoylformate .

生物活性

Introduction

Ethyl 2-ethoxybenzoylformate is a compound of interest due to its potential biological activities and applications in organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of α-keto esters, characterized by the presence of both carbonyl and ester functional groups. Its structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis. The compound can be synthesized using various methods, including traditional esterification techniques and more modern catalytic approaches.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Melting Point | Not well-defined |

| Solubility | Soluble in organic solvents |

This compound exhibits several biological activities, primarily attributed to its electrophilic nature, which facilitates interactions with biological macromolecules. The compound has shown potential as an enzyme inhibitor and a precursor for bioactive molecules.

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of oxyacetic acid enzymes, which are crucial in animal metabolism .

- Metabolic Intermediates : It serves as an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs like Ibuprofen and Naproxen. Its derivatives have been linked to enhanced biological activity due to their structural similarities with naturally occurring compounds .

Case Study 1: Competitive Hydrogenation

A study investigated the competitive hydrogenation of ethyl pyruvate and this compound using Pt/Al₂O₃ catalysts. The results indicated that the reaction kinetics were influenced by the adsorption strength of the surface complexes formed during the reaction. This compound demonstrated a lower rate compared to ethyl pyruvate under enantioselective conditions, highlighting its unique interaction with catalyst surfaces .

Case Study 2: Biocatalysis with Yeast

In another study, this compound was utilized in biocatalytic reactions involving yeast cells modified with gold-platinum nanoparticles. The results showed that the compound could be converted into chiral hydroxyl esters with high yields (approximately 80%) within two hours at ambient temperatures. This process underscores the potential for using this compound in green chemistry applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Traditional Esterification : Using acid catalysts to promote the reaction between ethyl alcohol and benzoylformic acid.

- Catalytic Methods : Recent advancements have introduced solid acid catalysts that enhance selectivity and yield while minimizing environmental impact .

Table 2: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Traditional Esterification | Simplicity | Low selectivity and yield |

| Catalytic Methods | High selectivity and yield | Requires specialized catalysts |

Q & A

Q. How should researchers design experiments to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer : Use OECD 301/302 biodegradation protocols to simulate aerobic/anaerobic conditions. Analyze metabolites via LC-MS/MS and quantify toxicity using Daphnia magna or algal growth inhibition assays. Cross-reference results with ecotoxicological databases (e.g., ECOTOX) to benchmark against known pollutants. Include abiotic controls (e.g., photolysis) to distinguish biological vs. chemical degradation pathways .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify structure-activity relationships. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer : Provide detailed experimental logs, including batch-specific reagent purity, equipment calibration data, and raw spectral files (e.g., JCAMP-DX format). Adhere to FAIR data principles by depositing protocols in repositories like protocols.io . Use controlled vocabularies (e.g., IUPAC nomenclature) and cross-validate yields/purity with independent labs .

Ethical and Methodological Rigor

Q. What ethical considerations apply when using this compound in preclinical studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes. For human cell lines, obtain ethics committee approval and document informed consent procedures. Disclose conflicts of interest (e.g., funding sources) and adhere to open-access data policies to enhance transparency .

Q. How should researchers address potential biases in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Implement blind screening protocols where assay operators are unaware of compound identities. Use diversity-oriented synthesis to avoid structural clustering. Apply cheminformatics tools (e.g., Principal Component Analysis) to visualize chemical space coverage. Publish negative results to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。